molecular formula C25H19N5OS2 B1683889 Inauhzin CAS No. 309271-94-1

Inauhzin

Cat. No. B1683889
Key on ui cas rn: 309271-94-1
M. Wt: 469.6 g/mol
InChI Key: VHUOXERIKQWIJE-UHFFFAOYSA-N
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Patent
US09447103B2

Procedure details

2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one (3.675 g, 25 mmol) and 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (2.125 g, 25 mmol) were dissolved in 50 ml anhydrous DMF and cooled to 0° C. 11.1 ml Et3N (250 mmol) was dropped to the above mixture. After stirring for 1.5h, TLC indicated that the reaction was completed and stopped. 300 ml ethyl acetate was added to the reaction mixture. The organic phase was washed by saturated NH4Cl for five times. It was dried by anhydrous Na2SO4 and filtered. The organic phase was concentrated to about 15 ml and the pale solid was formed. The amorphous solid was collected and washed by a few ethyl acetate. 1H NMR (500 MHz, DMSO-d6) δ; 12.63 (br, 1H), 8.34 (d, J=7.5?, 1H), 7.89-7.96 (m, 1H), 7.56-7.73 (m, 4H), 7.37-7.47 (m, 5H), 7.29-7.22 (m, 1H), 5.27 (t, J=7.0, 1H), 1.86 (br, 1H), 1.74 (br, 1H), 0.85 (br, 3H). 13C NMR (125 MHz, DMSO-d6) δ 170.0, 146.8, 141.7, 140.9, 138.5, 138.3, 131.4, 128.6, 128.2, 128.0, 127.7, 127.4, 123.0, 122.0, 118.0, 113.2, 31.1, 25.9, 11.8. HRMS was calculated for C25H19N5OS2 469.1031 and found 469.1047.
Name
2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
Quantity
3.675 g
Type
reactant
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:19][CH3:20])[C:3]([N:5]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[S:12][C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4].[N:21]1[C:33]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[NH:26][C:25]=2[N:24]=[C:23]([SH:34])[N:22]=1.CCN(CC)CC.C(OCC)(=O)C>CN(C=O)C>[N:21]1[C:33]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[NH:26][C:25]=2[N:24]=[C:23]([S:34][CH:2]([CH2:19][CH3:20])[C:3]([N:5]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[S:12][C:11]3[C:6]2=[CH:7][CH:8]=[CH:9][CH:10]=3)=[O:4])[N:22]=1

Inputs

Step One
Name
2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
Quantity
3.675 g
Type
reactant
Smiles
BrC(C(=O)N1C2=CC=CC=C2SC=2C=CC=CC12)CC
Name
Quantity
2.125 g
Type
reactant
Smiles
N1=NC(=NC=2NC=3C=CC=CC3C21)S
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed by saturated NH4Cl for five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried by anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to about 15 ml
CUSTOM
Type
CUSTOM
Details
the pale solid was formed
CUSTOM
Type
CUSTOM
Details
The amorphous solid was collected
WASH
Type
WASH
Details
washed by a few ethyl acetate

Outcomes

Product
Name
Type
Smiles
N1=NC(=NC=2NC=3C=CC=CC3C21)SC(C(=O)N2C1=CC=CC=C1SC=1C=CC=CC21)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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